6-(4-Iodophenoxymethyl)quinoline
Overview
Description
Synthesis Analysis
Quinoline is one of the important classes of heterocyclic compounds which have gained considerable importance because of its high pharmaceutical efficacy and broad range of biological activities . The synthesis of quinoline derivatives has been achieved via expeditious synthetic approaches .Molecular Structure Analysis
The molecular structure of 6-(4-Iodophenoxymethyl)quinoline consists of a benzene ring fused with a pyridine ring . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be used in various transformations .Scientific Research Applications
Synthesis and Structural Analysis
Quinoline derivatives, including those similar to 6-(4-Iodophenoxymethyl)quinoline, have been synthesized using advanced techniques such as Pd-catalyzed Suzuki–Miyaura cross-coupling reactions. The synthesized compounds have been subjected to comprehensive structural analysis using techniques like NMR, FT-IR, UV–Vis, and X-ray diffraction analysis. These studies reveal insights into the molecular geometry, bond orbital analysis, and electronic transitions of these compounds, demonstrating their potential in nonlinear optical (NLO) applications due to their significant molecular stability and electron-donating capabilities (Khalid et al., 2019).
Optical Properties
Research on quinoline derivatives has also extended to their optical properties, particularly in the context of thin films. Studies have focused on the photophysical behaviors, such as absorption parameters and electron transitions, of these compounds. The findings suggest applications in materials science, where the optical characteristics of quinoline derivatives can be harnessed for various technological advancements (Zeyada et al., 2016).
Biological and Biochemical Activities
Quinoline-based compounds exhibit a broad spectrum of biological and biochemical activities, including anticancer, antimicrobial, and anti-inflammatory effects. These activities are attributed to the synthetic versatility of quinoline, which allows the generation of structurally diverse derivatives. The mode of action of these compounds has been explored in the inhibition of various biological targets, such as tyrosine kinases, proteasomes, tubulin polymerization, and DNA repair mechanisms. This highlights the potential of quinoline derivatives in drug development and the refinement of anticancer therapies (Solomon & Lee, 2011).
Anticorrosive Materials
The application of quinoline derivatives as anticorrosive materials has been reviewed, with a focus on their effectiveness against metallic corrosion. These compounds form stable chelating complexes with surface metallic atoms, showcasing their potential as green corrosion inhibitors. This area of research underscores the importance of quinoline derivatives in industrial applications, where they can provide a more environmentally friendly approach to corrosion inhibition (Verma, Quraishi, & Ebenso, 2020).
Mechanism of Action
Future Directions
Quinoline and its derivatives have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs may pave the way for novel drug development .
Properties
IUPAC Name |
6-[(4-iodophenoxy)methyl]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO/c17-14-4-6-15(7-5-14)19-11-12-3-8-16-13(10-12)2-1-9-18-16/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXWGIKQVRYBIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)COC3=CC=C(C=C3)I)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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